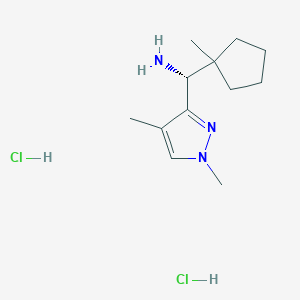

(1R)-1-(1,4-dimethyl-1H-pyrazol-3-yl)-1-(1-methylcyclopentyl)methanamine dihydrochloride

描述

This compound is a chiral amine derivative featuring a 1,4-dimethylpyrazole moiety and a 1-methylcyclopentyl group. The dihydrochloride salt form enhances its aqueous solubility, making it suitable for pharmaceutical applications.

属性

分子式 |

C12H23Cl2N3 |

|---|---|

分子量 |

280.23 g/mol |

IUPAC 名称 |

(R)-(1,4-dimethylpyrazol-3-yl)-(1-methylcyclopentyl)methanamine;dihydrochloride |

InChI |

InChI=1S/C12H21N3.2ClH/c1-9-8-15(3)14-10(9)11(13)12(2)6-4-5-7-12;;/h8,11H,4-7,13H2,1-3H3;2*1H/t11-;;/m0../s1 |

InChI 键 |

QNKBGBOKCBFEKE-IDMXKUIJSA-N |

手性 SMILES |

CC1=CN(N=C1[C@@H](C2(CCCC2)C)N)C.Cl.Cl |

规范 SMILES |

CC1=CN(N=C1C(C2(CCCC2)C)N)C.Cl.Cl |

产品来源 |

United States |

生物活性

(1R)-1-(1,4-dimethyl-1H-pyrazol-3-yl)-1-(1-methylcyclopentyl)methanamine dihydrochloride is a compound of interest in pharmacological research due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, summarizing relevant studies, synthesizing findings, and presenting data in a structured format.

- Molecular Formula : C13H20N4·2HCl

- Molecular Weight : 292.25 g/mol

- CAS Number : 2227792-88-1

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly focusing on its effects on neurotransmitter systems and potential therapeutic applications.

Research indicates that compounds containing pyrazole moieties often interact with neurotransmitter receptors, particularly serotonin and dopamine receptors. The specific interactions of this compound are still under investigation, but preliminary studies suggest it may act as a modulator of these systems.

Case Studies and Experimental Data

A selection of studies highlights the biological activity of related pyrazole derivatives, providing insight into the potential effects of this compound.

Cytotoxicity Studies

In a study focused on the synthesis of new pyrazole derivatives, several compounds were tested for their cytotoxic effects on various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting that this compound may also possess similar properties when further studied.

Neurotransmitter Modulation

Research into related compounds has shown that pyrazole derivatives can act as ligands for serotonin and dopamine receptors. This modulation could lead to therapeutic applications in treating mood disorders or neurodegenerative diseases.

相似化合物的比较

Comparison with Structural Analogs

Below is a systematic comparison with structurally related compounds from the evidence, focusing on molecular features, substituents, and physicochemical implications.

Structural Features and Substituent Variations

Table 1: Key Structural Differences Among Analogs

Key Observations

Heterocyclic Core Variations: The target compound’s 1,4-dimethylpyrazole (, Entry 1) differs from analogs with triazole (Entry 5, ) or oxazole-pyridine systems (). The 1-methylcyclopentyl group introduces steric bulk and lipophilicity compared to phenyl () or pyridyl groups. This may enhance CNS penetration or protein-binding affinity.

Salt Form :

- The dihydrochloride salt (target compound and , Entry 3) likely improves solubility over hydrochloride analogs (e.g., , Entry 5), facilitating formulation.

Stereochemistry :

Physicochemical Implications

- Lipophilicity : Cyclopentyl and pyrazole groups increase logP compared to phenyl or pyridyl analogs, favoring blood-brain barrier penetration.

- Solubility: Dihydrochloride salts (target compound, ) offer higher aqueous solubility than non-ionic forms, critical for bioavailability.

- Hydrogen Bonding : Triazole-containing analogs () may exhibit stronger H-bonding interactions than pyrazoles, altering receptor-binding kinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。